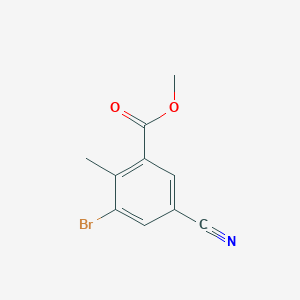
Methyl 3-bromo-5-cyano-2-methylbenzoate
Übersicht
Beschreibung
Methyl 3-bromo-5-cyano-2-methylbenzoate: is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It belongs to the class of benzoates, which are derivatives of benzoic acid. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-cyano-2-methylbenzoate can be synthesized through various methodsThe reaction conditions typically involve the use of bromine or a brominating agent, a cyanide source, and an esterification reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Products include amines or other reduced forms of the cyano group.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-bromo-5-cyano-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile building block for complex molecule construction.
Biology and Medicine: In biological research, derivatives of this compound have been explored for their potential in photodynamic therapy, particularly in cancer treatment. The compound’s derivatives exhibit high singlet oxygen quantum yield and good fluorescence properties, making them suitable as photosensitizers.
Industry: The compound is used in the synthesis of bioactive compounds and intermediates for therapeutic agents. It has applications in the development of antimicrobial agents and fluorescent chemosensors.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-5-cyano-2-methylbenzoate and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells. The specific molecular pathways and targets can vary depending on the derivative and application.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-5-cyanobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the cyano group.
Methyl 3-cyano-2-methylbenzoate: Similar structure but lacks the bromine atom.
Uniqueness: Methyl 3-bromo-5-cyano-2-methylbenzoate is unique due to the combination of bromine, cyano, and methyl ester groups on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(10(13)14-2)3-7(5-12)4-9(6)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRFXSAAWRAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















